N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a brominated pyridine ring and a methylbenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide typically involves the reaction of 6-bromo-2-pyridinecarboxaldehyde with 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and safety requirements. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Bromo-2-pyridyl)thiourea
- 6-Bromo-2-pyridinecarboxaldehyde
- N-(6-Bromo-2-pyridinyl)-3-oxobutanamide
Uniqueness
N-(6-Bromo-2-pyridyl)-4-methylbenzenesulfonamide is unique due to its specific combination of a brominated pyridine ring and a methylbenzenesulfonamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H11BrN2O2S |
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Molecular Weight |
327.20 g/mol |
IUPAC Name |
N-(6-bromopyridin-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O2S/c1-9-5-7-10(8-6-9)18(16,17)15-12-4-2-3-11(13)14-12/h2-8H,1H3,(H,14,15) |
InChI Key |
CASHPSFTYNYJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC=C2)Br |
Origin of Product |
United States |
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